N,N-Bis(2-chloropropyl)-p-toluenesulphonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloropropyl)-p-toluenesulphonamide typically involves the reaction of p-toluenesulfonyl chloride with 2-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as chromatography or solvent extraction to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloropropyl)-p-toluenesulphonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The sulfonamide group can be oxidized under specific conditions to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives under appropriate conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products
Substitution: Products include various substituted sulfonamides.
Oxidation: Products include sulfone derivatives.
Reduction: Products include amine derivatives
Scientific Research Applications
N,N-bis(2-chloropropyl)-p-toluenesulphonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of N,N-bis(2-chloropropyl)-p-toluenesulphonamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-chloroethyl)-p-toluenesulphonamide
- N,N-bis(2-chloropropyl)-benzenesulphonamide
- N,N-bis(2-chloropropyl)-m-toluenesulphonamide
Uniqueness
N,N-bis(2-chloropropyl)-p-toluenesulphonamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific research applications .
Properties
CAS No. |
83898-38-8 |
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Molecular Formula |
C13H19Cl2NO2S |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N,N-bis(2-chloropropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H19Cl2NO2S/c1-10-4-6-13(7-5-10)19(17,18)16(8-11(2)14)9-12(3)15/h4-7,11-12H,8-9H2,1-3H3 |
InChI Key |
FQOGAIVBWOJCFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)Cl)CC(C)Cl |
Origin of Product |
United States |
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